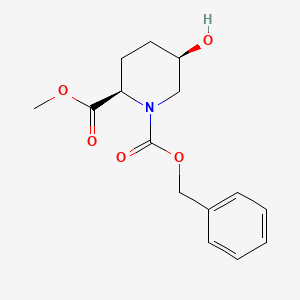
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine is a pyridine derivative and a heterocyclic building block . It has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Catalysis
One significant area of application is in the synthesis of complex organic compounds. For instance, the "One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines" study introduces a methodology for the regioselective synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines using 2-fluoro-1,3-dicarbonyl compounds. This approach leverages a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence, offering a straightforward and efficient route for constructing pyridine frameworks under transition-metal catalyst-free conditions (Song et al., 2016).
Pharmaceutical Applications
In the pharmaceutical domain, fluorinated compounds have been investigated for their potential therapeutic applications. The study on "Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines" presents a mild, metal-free strategy for the direct perfluoroalkylation of nucleobases. This photochemical transformation is notable for its simplicity, mild reaction conditions, and high functional group tolerance, showcasing a versatile approach for the synthesis of fluorinated pharmaceuticals (Huang et al., 2018).
Material Science
Fluorinated pyridines are also applied in material science, particularly in the development of new materials with unique properties. The research on "Fluorine-Containing Triazole-Decorated Silver(I)-Based Cationic Metal-Organic Framework" highlights the synthesis of new cationic metal-organic frameworks (MOFs) using fluorinated ligands. These MOFs exhibit enhanced properties for dye adsorption and removal of oxoanions from water, demonstrating the utility of fluorinated compounds in environmental applications (Kumar et al., 2021).
Environmental Science
Additionally, the biodegradation and defluorination of fluorinated compounds have been explored. The study "Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1" reveals a novel microbial pathway for the defluorination of a complex fluorinated molecule. This research suggests potential environmental bioremediation strategies for the removal of persistent fluorinated pollutants (Bygd et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCDBFKMFXHXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-hydroxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a-Hydroxymethylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1409141.png)


![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)









